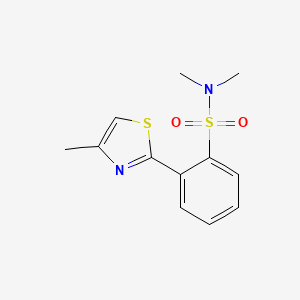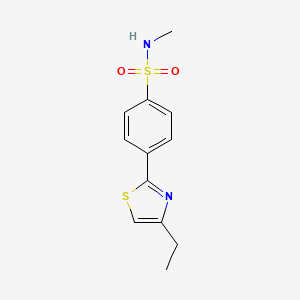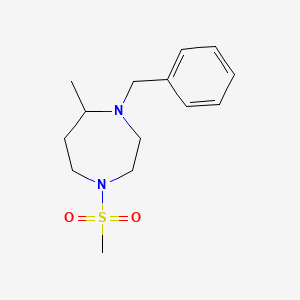
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as MPCC and has been studied for its ability to act as a selective antagonist of the dopamine D3 receptor. In Lastly, we will list possible future directions for MPCC research.
作用机制
MPCC acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the limbic system of the brain and is involved in several neurological processes such as reward, motivation, and addiction. By blocking the dopamine D3 receptor, MPCC may modulate these processes and have therapeutic potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
MPCC has been shown to have a high affinity for the dopamine D3 receptor and may modulate several neurological processes. Studies have shown that MPCC may reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and reduce motor symptoms in animal models of Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of MPCC.
实验室实验的优点和局限性
MPCC has several advantages for lab experiments. It has a high affinity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in neurological processes. Additionally, MPCC is selective for the dopamine D3 receptor, making it useful for studying the specific effects of this receptor. However, MPCC has limitations as well. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, its synthesis method is complex, making it difficult to produce in large quantities.
未来方向
There are several future directions for MPCC research. One possible direction is to study its potential therapeutic effects in neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPCC. Finally, research is needed to develop more efficient and cost-effective synthesis methods for MPCC.
合成方法
The synthesis of MPCC involves several steps. The first step involves the reaction of 3-methyl-4-hydroxybenzaldehyde with propan-2-ol in the presence of a Lewis acid catalyst to form 3-methyl-4-propan-2-yloxybenzaldehyde. The second step involves the reaction of 3-methyl-4-propan-2-yloxybenzaldehyde with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as EDCI to form MPCC. The final product is then purified using column chromatography.
科学研究应用
MPCC has been studied for its potential pharmacological properties, particularly its ability to act as a selective antagonist of the dopamine D3 receptor. Studies have shown that the dopamine D3 receptor is involved in several neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. MPCC has been shown to have a high affinity for the dopamine D3 receptor and may have therapeutic potential in the treatment of these disorders.
属性
IUPAC Name |
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)19-14-7-6-13(10-12(14)3)16-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZUYANLALZVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCCC2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-propan-2-yloxyphenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)


![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)

![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)


